molecular formula C11H22N2O2Si B11870228 Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl- CAS No. 87855-59-2

Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl-

Cat. No.: B11870228
CAS No.: 87855-59-2
M. Wt: 242.39 g/mol
InChI Key: VMNLXFJTVKFDIM-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) is a chemical compound with the molecular formula C11H22N2O2Si. It is also known by its IUPAC name, N,N’-[Methyl(vinyl)silanediyl]bis(N-ethylacetamide) . This compound is characterized by the presence of both acetamide and silylene groups, making it a unique organosilicon compound.

Preparation Methods

The synthesis of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves several steps. One common method includes the reaction of vinylmethylsilane with N-ethylacetamide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves its interaction with specific molecular targets. The silylene group can form stable bonds with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and functionality .

Properties

CAS No.

87855-59-2

Molecular Formula

C11H22N2O2Si

Molecular Weight

242.39 g/mol

IUPAC Name

N-[[acetyl(ethyl)amino]-ethenyl-methylsilyl]-N-ethylacetamide

InChI

InChI=1S/C11H22N2O2Si/c1-7-12(10(4)14)16(6,9-3)13(8-2)11(5)15/h9H,3,7-8H2,1-2,4-6H3

InChI Key

VMNLXFJTVKFDIM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)[Si](C)(C=C)N(CC)C(=O)C

physical_description

Liquid

Origin of Product

United States

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